molecular formula C17H14O10S B12847087 Chrysin 7-sulfate

Chrysin 7-sulfate

Cat. No.: B12847087
M. Wt: 410.4 g/mol
InChI Key: SKPKZFOAQVIGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chrysin 7-sulfate is a conjugated metabolite of chrysin, a naturally occurring flavonoid found in various plants, honey, and propolis. Chrysin itself is known for its antioxidant, anti-inflammatory, and anticancer properties. During the biotransformation of chrysin in the body, this compound is formed, which appears in the circulation at much higher concentrations than the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysin 7-sulfate can be synthesized through the sulfation of chrysin. This process typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 7-position of the chrysin molecule .

Industrial Production Methods: The process may include steps such as purification through crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Chrysin 7-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various chrysin derivatives, quinones, and reduced forms of chrysin .

Scientific Research Applications

Chrysin 7-sulfate has a wide range of scientific research applications:

Mechanism of Action

Chrysin 7-sulfate exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Chrysin 7-sulfate can be compared with other similar compounds, such as:

    Chrysin 7-glucuronide: Another major metabolite of chrysin, which is formed through glucuronidation.

    Quercetin 7-sulfate: A sulfated derivative of quercetin, another flavonoid.

This compound stands out due to its higher affinity for serum albumin and its potent biological activities, making it a unique and valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H14O10S

Molecular Weight

410.4 g/mol

IUPAC Name

[5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate

InChI

InChI=1S/C17H14O10S/c1-24-14-3-8(4-15(25-2)17(14)20)12-7-11(19)16-10(18)5-9(6-13(16)26-12)27-28(21,22)23/h3-7,18,20H,1-2H3,(H,21,22,23)

InChI Key

SKPKZFOAQVIGPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.